1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carbohydrazide
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Overview
Description
1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carbohydrazide is a chemical compound that features a pyrazole ring substituted with a fluoro-methylbenzyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluoro-Methylbenzyl Group: The fluoro-methylbenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluoro-methylbenzyl halide.
Formation of the Carbohydrazide Moiety: The carbohydrazide group can be introduced by reacting the pyrazole derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-methylbenzyl group may enhance binding affinity and specificity, while the carbohydrazide moiety can participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carboxamide
- 1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid
- 1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-thiosemicarbazide
Uniqueness: 1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carbohydrazide is unique due to the presence of the carbohydrazide moiety, which can enhance its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[(3-fluoro-4-methylphenyl)methyl]pyrazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O/c1-8-2-3-9(4-11(8)13)6-17-7-10(5-15-17)12(18)16-14/h2-5,7H,6,14H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRGAHHPPUELEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=C(C=N2)C(=O)NN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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